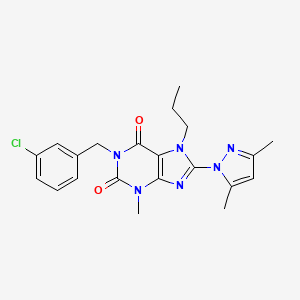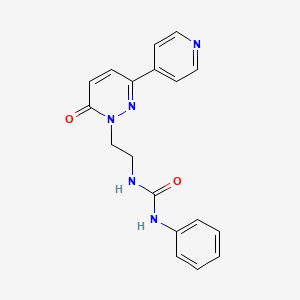![molecular formula C18H20N4O3S B3001819 N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 933203-68-0](/img/structure/B3001819.png)
N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide can be inferred from the methodologies described in the provided papers. The first paper discusses the synthesis and structure-activity relationships of a series of vasopressin V1b receptor antagonists, which are 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides . These compounds were identified to have low nanomolar affinity for the V1b receptor, indicating a precise and efficient synthetic route that could potentially be adapted for the synthesis of this compound. The second paper describes the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a Passerini three-component reaction . This reaction involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, suggesting a versatile approach that could be relevant for the synthesis of the compound , especially considering the quinazolin-4-yl component of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit key features that are characteristic of the quinazolin-4-yl moiety, as seen in the compounds studied in the first paper . The presence of the 4-oxo-2-aryl-quinazolin-3(4H)-yl group suggests a rigid and planar structure that could be crucial for the interaction with biological targets such as the V1b receptor. The acetamide group attached to the phenyl ring would contribute to the molecule's polarity and potential hydrogen bonding capabilities.
Chemical Reactions Analysis
The chemical reactivity of this compound can be deduced from the functional groups present in its structure. The acetamide moiety could be involved in nucleophilic substitution reactions, while the quinazolin-4-yl group might participate in electrophilic aromatic substitution due to the presence of the nitrogen atom in the ring. The synthesis methods described in the papers provide insights into the types of chemical reactions that could be employed to construct such a molecule, including the use of isocyanides and carbaldehydes in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is expected to have a significant polar character due to the presence of the acetamide group, which could affect its solubility in various solvents. The planarity of the quinazolin-4-yl core might also impact the molecule's crystallinity and melting point. The pharmacokinetic profile of similar compounds, as mentioned in the first paper, suggests that the compound might also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(23)19-12-5-4-6-13(9-12)20-16(24)10-26-17-14-7-2-3-8-15(14)21-18(25)22-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPSKWESRTCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)

![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)


![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)